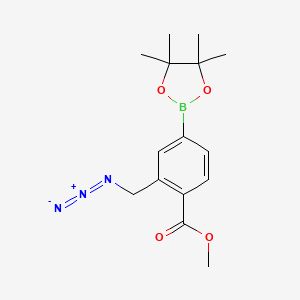

Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a bifunctional organoboron compound featuring a benzoate ester backbone with two critical substituents:

- Azidomethyl group at the 2-position, enabling click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition).

- Pinacol boronate ester at the 4-position, a versatile handle for Suzuki-Miyaura cross-coupling reactions .

This compound is structurally tailored for applications in medicinal chemistry, polymer synthesis, and bioconjugation due to its dual reactivity. Its molecular formula is C₁₆H₂₁BN₃O₄, with a molecular weight of 339.17 g/mol, distinguishing it from simpler analogs through the azide functional group.

Properties

CAS No. |

890839-35-7 |

|---|---|

Molecular Formula |

C15H20BN3O4 |

Molecular Weight |

317.15 g/mol |

IUPAC Name |

methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C15H20BN3O4/c1-14(2)15(3,4)23-16(22-14)11-6-7-12(13(20)21-5)10(8-11)9-18-19-17/h6-8H,9H2,1-5H3 |

InChI Key |

PAICQAHWEOYKNJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves multiple steps:

Formation of the Boronate Ester: The initial step often involves the reaction of 4-bromo-2-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

Azidation: The next step involves the conversion of the methyl group to an azidomethyl group. This can be achieved by first converting the methyl group to a bromomethyl group using N-bromosuccinimide (NBS), followed by substitution with sodium azide (NaN3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The azide group can undergo substitution reactions, particularly in the presence of nucleophiles.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Oxidation and Reduction: The boronate ester can be oxidized to a boronic acid or reduced to a borane.

Common Reagents and Conditions

Substitution: Sodium azide (NaN3) for azidation.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Oxidation: Hydrogen peroxide (H2O2) for oxidation of boronate ester.

Major Products

Triazoles: Formed from cycloaddition reactions.

Boronic Acids: Formed from oxidation of boronate ester.

Scientific Research Applications

Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:

Medicinal Chemistry: Used in the synthesis of bioactive molecules and drug candidates.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Material Science: Utilized in the development of new materials with unique properties.

Bioconjugation: The azide group allows for click chemistry applications in bioconjugation and labeling of biomolecules.

Mechanism of Action

The mechanism of action of this compound largely depends on the specific reactions it undergoes:

Azide Group: The azide group can participate in cycloaddition reactions, forming stable triazole rings which are important in medicinal chemistry for their bioactivity.

Boronate Ester: The boronate ester can interact with diols and other nucleophiles, making it useful in sensor applications and as a reagent in organic synthesis.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons

Key Observations :

- The azidomethyl group in the target compound enhances reactivity in bioorthogonal chemistry compared to inert methyl or bromomethyl groups .

- The amino analog () exhibits pH-dependent solubility (pKa ≈ 2.13) due to its basic NH₂ group, whereas the azide derivative is more stable in aqueous environments.

Reactivity in Cross-Coupling Reactions

Table 2: Suzuki-Miyaura Coupling Efficiency

Key Observations :

Key Observations :

- The azide-functionalized compound is uniquely suited for tumor-targeted therapies due to its dual responsiveness to click chemistry and reactive oxygen species (ROS) .

- Amino and bromomethyl analogs lack the bioorthogonal reactivity required for precision targeting.

Table 4: Stability and Hazard Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.